

physical characteristics of N,N-dimethylcarbamate derivatives

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Compound of Interest

Compound Name: 2-bromoethyl N,N-dimethylcarbamate

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An In-Depth Technical Guide on the Physical Characteristics of N,N-Dimethylcarbamate Derivatives

Introduction

N,N-dimethylcarbamate derivatives represent a significant class of organic compounds characterized by the carbamate functional group ($-\text{OC}(\text{O})\text{N}(\text{CH}_3)_2$). This structural motif is integral to numerous molecules across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their biological activity is often linked to their ability to act as acetylcholinesterase inhibitors, making them relevant in the treatment of diseases like myasthenia gravis and Alzheimer's.[4] The physical characteristics of these derivatives, such as their state, solubility, and spectroscopic properties, are fundamental to their synthesis, formulation, and mechanism of action. This guide provides a comprehensive overview of these properties for researchers, scientists, and professionals in drug development.

Core Physical Characteristics

The physical state and properties of N,N-dimethylcarbamate derivatives are dictated by the nature of the substituent attached to the carbamate oxygen. These properties are crucial for determining their handling, processing, and bioavailability. Generally, simpler alkyl and aryl derivatives range from liquids to low-melting solids at room temperature.[1][2][5]

The polarity imparted by the carbamate group influences the solubility of these compounds. They typically exhibit good solubility in organic solvents and moderate to limited solubility in water, a key consideration for both synthetic workups and pharmaceutical formulations.^{[1][2][6]}

Table 1: Physical Properties of Selected N,N-Dimethylcarbamate Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Physical State
N,N-Dimethylcarbamic Acid	7260-94-8	C ₃ H ₇ NO ₂	89.09	144.7 (at 760 mmHg)[7]	1.114[7]	Liquid
Methyl N,N-dimethylcarbamate	7541-16-4	C ₄ H ₉ NO ₂	103.12[8]	-	-	-
Ethyl N,N-dimethylcarbamate	687-48-9	C ₅ H ₁₁ NO ₂	117.15[1]	-	-	Colorless to pale yellow liquid[1]
Isopropyl N,N-dimethylcarbamate	38580-89-1	C ₆ H ₁₃ NO ₂	131.17[2]	-	-	Colorless to pale yellow liquid[2]
tert-Butyl N,N-dimethylcarbamate	7541-17-5	C ₇ H ₁₅ NO ₂	145.20[9]	-	-	-
Phenyl N,N-dimethylcarbamate	6969-90-0	C ₉ H ₁₁ NO ₂	165.19[10]	-	-	-
Dimethylammonium N,N-dimethylcarbamate	4137-10-4	C ₅ H ₁₄ N ₂ O ₂	134.18[11]	60-61[11]	1.05[11]	Liquid

3-Dimethylaminophenyl N,N-dimethylcarbamate	16088-19-0	$C_{11}H_{16}N_2O$ 2	208.26[5]	195 (at 20 Torr)[5]	1.102 (Predicted) [5]	Oil to Low-Melting Solid[5]
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Note: "-" indicates data not readily available in the searched literature.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of N,N-dimethylcarbamate derivatives rely heavily on modern spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is a valuable tool for identifying the key carbamate functional group. The characteristic C=O stretching vibration is a prominent feature in the spectra of these compounds. Experimental and theoretical studies, such as those performed on isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate, provide detailed vibrational analysis.[4][12]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are indispensable for confirming the molecular structure. The chemical shifts of the N-methyl protons are particularly diagnostic. Dynamic NMR studies at variable temperatures can be used to investigate hindered rotation around the C-N bond, a common feature in carbamates.[13][14]
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation patterns, confirming the compound's identity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for both identification and quantification, especially for detecting trace amounts after suitable derivatization.[15][16] For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can enhance the ionization yield of small peptides and glycopeptides for MS analysis.[17]

Experimental Protocols

Detailed and reproducible experimental methods are critical for the synthesis and analysis of N,N-dimethylcarbamate derivatives.

General Synthesis Protocols

Several synthetic routes are available for the preparation of N,N-dimethylcarbamates, with the choice depending on the starting materials and desired scale.

- **From Alcohols via Carbamoyl-imidazoles:** This three-step method involves the reaction of an alcohol with carbonyldiimidazole (CDI) to form an alkoxycarbonyl imidazole intermediate. This intermediate is then converted to a more reactive imidazolium salt, which reacts with dimethylamine to yield the final carbamate product in high yields.[\[18\]](#)
- **Hofmann Rearrangement of Amides:** A green chemistry approach involves the Hofmann rearrangement of aromatic amides. This one-pot, two-step process uses oxone and potassium chloride to generate an N-chloro intermediate, which then rearranges in the presence of a base to an isocyanate that is trapped by an alcohol to form the carbamate.[\[19\]](#)
- **Three-Component Coupling:** N-alkyl carbamates can be synthesized via a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide. This reaction is typically performed in the presence of a base like cesium carbonate in an anhydrous solvent such as DMF.[\[3\]](#)

Analytical and Spectroscopic Protocols

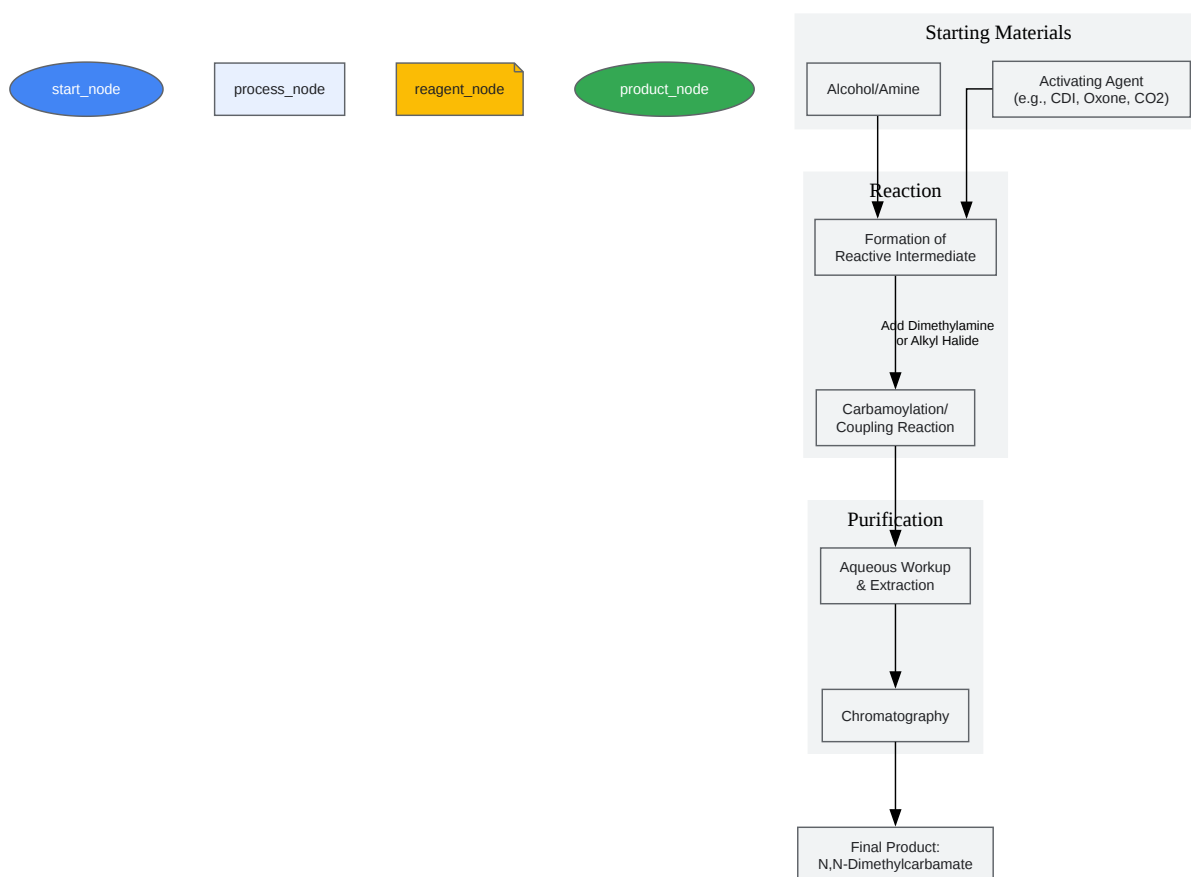
- **Infrared (IR) Spectroscopy Protocol:**
 - Prepare a solution of the N,N-dimethylcarbamate derivative in a suitable IR-transparent solvent (e.g., CCl_4).[\[12\]](#)
 - Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrophotometer over a standard wavenumber range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
 - Analyze the spectrum for characteristic peaks, particularly the strong carbonyl (C=O) stretch.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:**

- Dissolve a 5-10 mg sample of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[20]
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
- For dynamic studies, acquire spectra at various temperatures to observe changes in peak shape and coalescence, allowing for the calculation of rotational energy barriers.[14]
- Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Trace Analysis:
 - For volatile or semi-volatile derivatives, prepare a dilute solution in a suitable solvent (e.g., ethyl acetate).
 - For trace analysis of related compounds like N,N-dimethylcarbamoyl chloride (DMCC), a derivatization step may be required. For example, DMCC can be derivatized with ethanol to form the more stable ethyl N,N-dimethylcarbamate.[15]
 - Inject the sample into a GC-MS system equipped with an appropriate column.
 - Analyze the resulting chromatogram and mass spectra to identify and quantify the components.

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N,N-dimethylcarbamate derivatives.

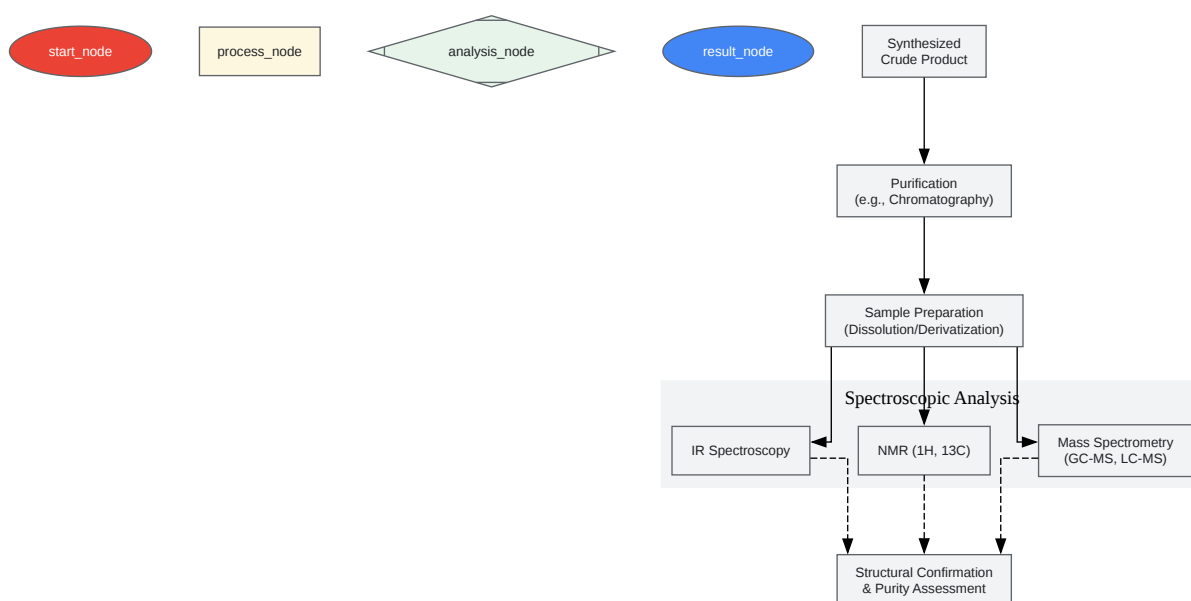


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A generalized workflow for the synthesis of N,N-dimethylcarbamate derivatives.

Analytical Workflow

This diagram outlines the typical workflow for the analytical characterization of a synthesized N,N-dimethylcarbamate derivative.



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A typical workflow for the analytical characterization of N,N-dimethylcarbamates.

Conclusion

The physical and chemical properties of N,N-dimethylcarbamate derivatives are diverse and fundamentally linked to their molecular structure. A thorough understanding of their

characteristics, from melting and boiling points to their spectroscopic signatures, is essential for their effective application in research and development. The protocols and workflows outlined in this guide provide a solid foundation for scientists working with this important class of compounds, facilitating their synthesis, characterization, and deployment in the development of new technologies and therapeutics.

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